

The Cellular Targets of VAS2870: A Technical Guide

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Compound of Interest

Compound Name: VAS2870

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Introduction

VAS2870, with the chemical name 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine, is a small molecule inhibitor initially identified through high-throughput screening for its ability to suppress the activity of NADPH oxidases (NOX)[1]. These enzymes are key producers of reactive oxygen species (ROS) in a variety of cell types. Given the critical role of ROS in both physiological signaling and pathological states, including cardiovascular diseases, neurodegeneration, and fibrosis, **VAS2870** has been widely adopted as a research tool to investigate the functional significance of NOX-derived ROS[2][3][4][5]. This technical guide provides an in-depth overview of the known cellular targets of **VAS2870**, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in research settings.

Mechanism of Action

The primary mechanism of action for **VAS2870** is the inhibition of the NADPH oxidase enzyme complex. Evidence suggests that **VAS2870** may prevent the proper assembly of the NOX complex, which is required for its catalytic activity[2]. However, the precise binding site and the exact molecular interactions remain to be fully elucidated. More recent studies have revealed that **VAS2870** can also act as a thiol-alkylating agent, directly modifying cysteine residues on proteins. This off-target activity may contribute to its inhibitory effects on NOX enzymes, which

contain regulatory cysteine thiols, and also explains some of its other observed cellular effects[1].

Primary Cellular Targets: NADPH Oxidases (NOX)

VAS2870 is broadly characterized as a pan-NOX inhibitor, demonstrating activity against multiple isoforms of the NADPH oxidase family[6][7]. The NOX family consists of seven members (NOX1-5 and DUOX1-2), which are transmembrane proteins that transfer electrons from NADPH to molecular oxygen, generating superoxide (O_2^-) or hydrogen peroxide (H_2O_2) [3]. **VAS2870** has been shown to effectively inhibit NOX1, NOX2, NOX4, and NOX5[6][7].

Quantitative Data: Inhibition of NOX Isoforms

The inhibitory potency of **VAS2870** varies among the different NOX isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC_{50}) from various studies.

Target Isoform	IC_{50} Value (μM)	Assay System	Reference
NOX1	~2-10	Cellular Assays	[8]
NOX2	0.7 - 2.0	Cellular Assays	[3][7][8]
NOX2	10.6	Cell-free (neutrophil membranes)	[3]
NOX4	12.3	Cellular Assays	[9]
NOX5	>10	Cellular Assays	[8]

Off-Target Effects and Other Cellular Interactions

While **VAS2870** is a potent inhibitor of NOX enzymes, it is not entirely specific and has been shown to interact with other cellular components. Understanding these off-target effects is crucial for the correct interpretation of experimental results.

Thiol Alkylation

Mass spectrometry analysis has revealed that **VAS2870** can directly modify cysteine thiols on proteins through alkylation by its benzyl-triazolopyrimidine moiety[1]. One notable off-target protein identified is the ryanodine receptor 1 (RyR1), a calcium release channel in the sarcoplasmic reticulum. This thiol modification can alter the function of the affected proteins and may mimic some of the effects of ROS on cellular redox status[1].

Protein Kinase C (PKC) Downstream Signaling

Studies in human platelets have indicated that **VAS2870** can attenuate platelet activation and thrombus formation through a NOX-independent pathway that lies downstream of Protein Kinase C (PKC). This suggests that **VAS2870** may interfere with components of the PKC signaling cascade, including the phosphorylation of IKK β and p38 MAPK.

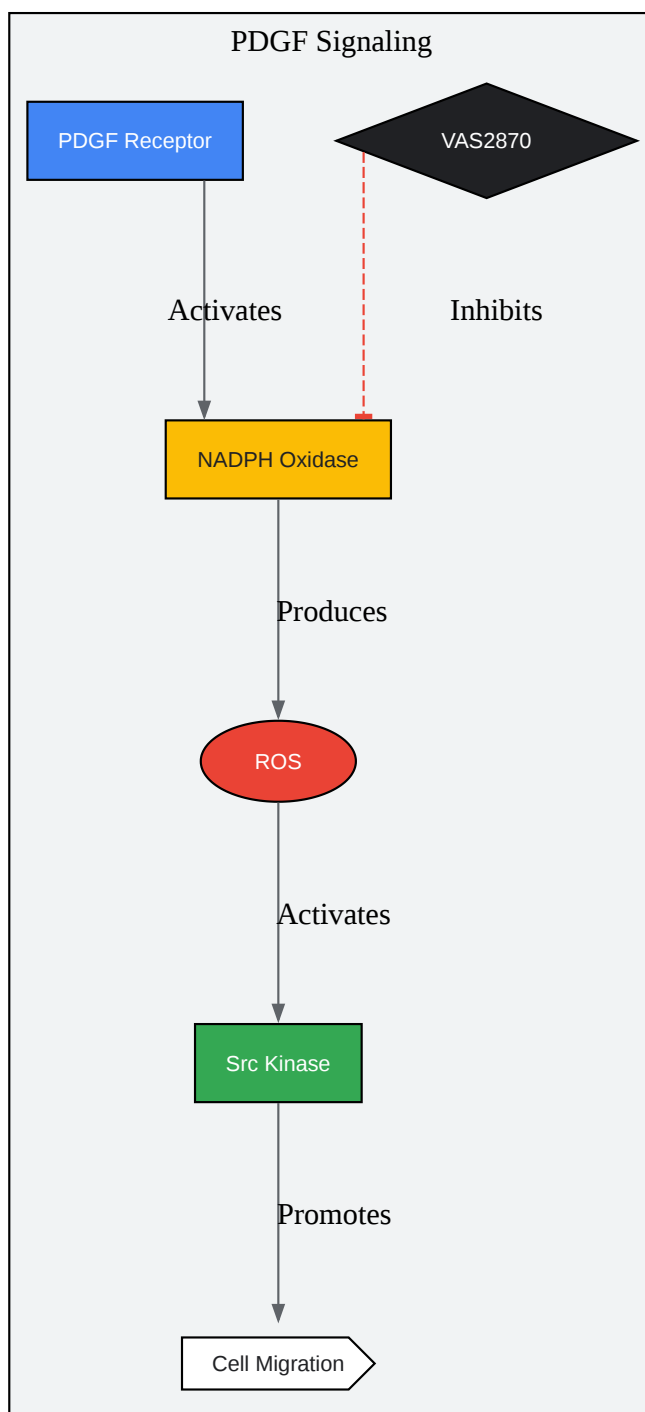
Quantitative Data: Cellular Effects

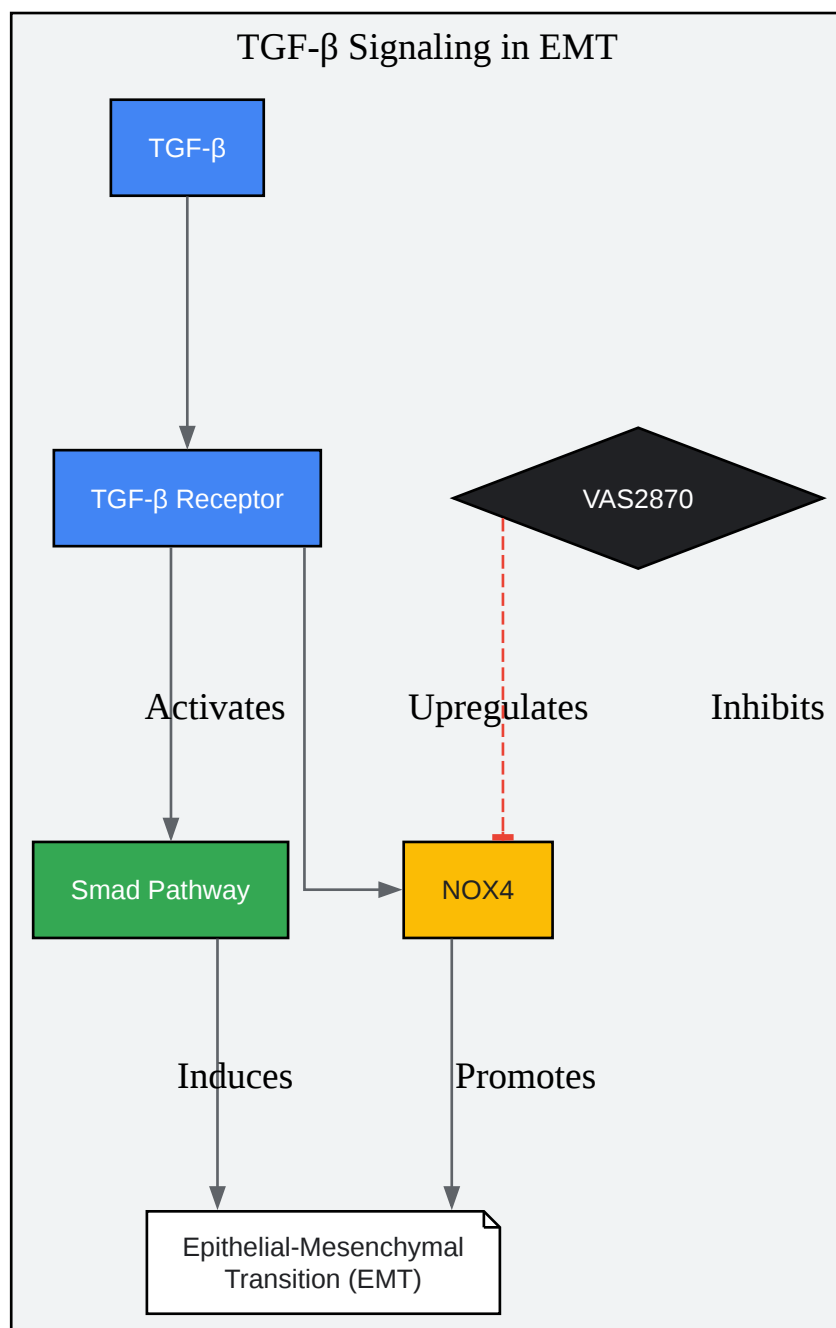
The following table summarizes the effective concentrations of **VAS2870** used to achieve specific cellular outcomes in various experimental models.

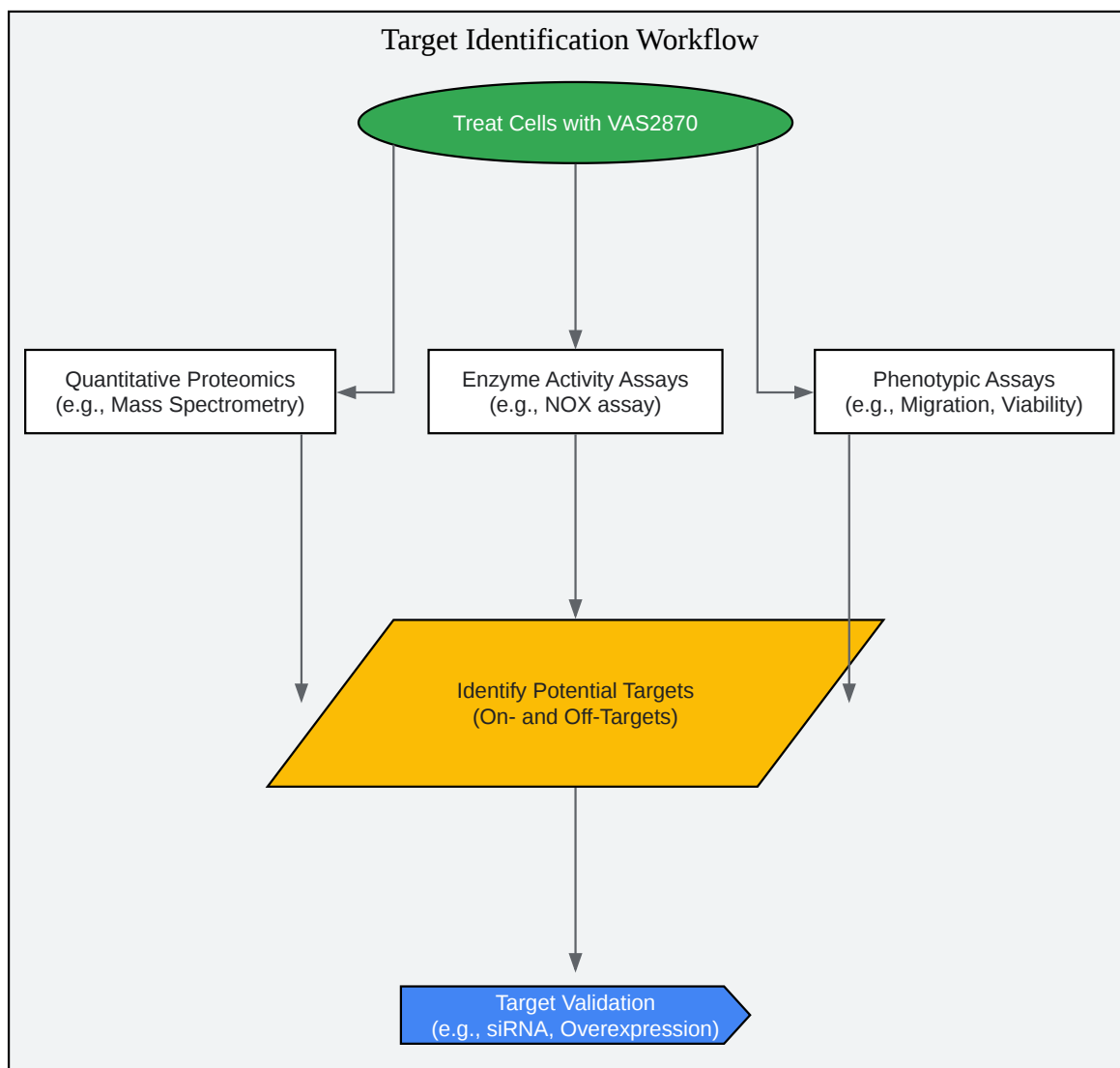
Cellular Process	Cell Type	Effective Concentration (μ M)	Observed Effect	Reference
PDGF-mediated Chemotaxis	Vascular Smooth Muscle Cells	10	100% inhibition of migration	[2][10][11]
PDGF-mediated ROS Production	Vascular Smooth Muscle Cells	10 - 20	Complete abolishment	[10][11]
Oxidative Burst	HL-60 Cells	2	IC ₅₀ for PMA-stimulated burst	[3]
TGF- β -induced EMT	Retinal Pigment Epithelial Cells	1 - 5	Inhibition of EMT markers	[12]
Cell Viability	Retinal Pigment Epithelial Cells	>10	Increased cell death	[12]
LPS-induced NOX2 Expression	A549 Cells	10	Inhibition of NOX2 upregulation	[11]

Signaling Pathway Visualizations

To illustrate the impact of **VAS2870** on key cellular signaling pathways, the following diagrams have been generated using the DOT language.







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